molecular formula C10H7N5OS2 B14981585 N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14981585
M. Wt: 277.3 g/mol
InChI Key: VCKIQDGDGUZAOH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core This core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-5-yl)acetamide
  • N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide
  • N-(2,1,3-Benzothiadiazol-5-yl)-2-thiophenecarboxamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of the benzothiadiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C10H7N5OS2

Molecular Weight

277.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C10H7N5OS2/c1-5-9(17-15-12-5)10(16)11-6-2-3-7-8(4-6)14-18-13-7/h2-4H,1H3,(H,11,16)

InChI Key

VCKIQDGDGUZAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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